3-Methyl-L-tyrosine
3-Methyl-L-tyrosine
3-methyl-L-tyrosine is a tyrosine derivative that is L-tyrosine in which the hydrogen at position 3 on the phenyl ring is replaced by a methyl group. It is a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a 3-methyl-L-tyrosine zwitterion.
Brand Name:
Vulcanchem
CAS No.:
17028-03-4
VCID:
VC0121329
InChI:
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
SMILES:
CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Molecular Formula:
C10H13NO3
Molecular Weight:
195.21 g/mol
3-Methyl-L-tyrosine
CAS No.: 17028-03-4
Reference Standards
VCID: VC0121329
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
CAS No. | 17028-03-4 |
---|---|
Product Name | 3-Methyl-L-tyrosine |
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
Standard InChIKey | MQHLULPKDLJASZ-QMMMGPOBSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O |
SMILES | CC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Canonical SMILES | CC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Description | 3-methyl-L-tyrosine is a tyrosine derivative that is L-tyrosine in which the hydrogen at position 3 on the phenyl ring is replaced by a methyl group. It is a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a 3-methyl-L-tyrosine zwitterion. |
Synonyms | 3-methyltyrosine methyl-3-tyrosine methyl-3-tyrosine, (DL)-isomer methyl-3-tyrosine, (L)-isomer methyl-m-tyrosine |
PubChem Compound | 159657 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume